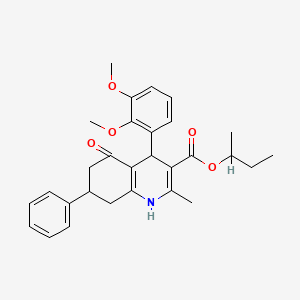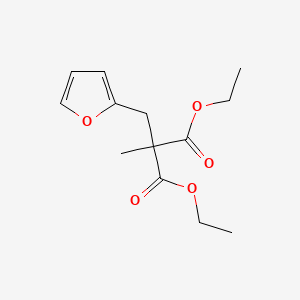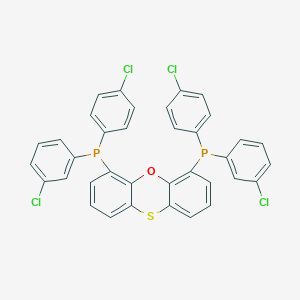![molecular formula C23H23N3O2 B15210119 N-Methyl-2-[(quinolin-8-yl)oxy]-N-{2-[(quinolin-8-yl)oxy]ethyl}ethan-1-amine CAS No. 63373-73-9](/img/structure/B15210119.png)
N-Methyl-2-[(quinolin-8-yl)oxy]-N-{2-[(quinolin-8-yl)oxy]ethyl}ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-2-(quinolin-8-yloxy)-N-(2-(quinolin-8-yloxy)ethyl)ethanamine is a complex organic compound that features two quinoline moieties connected via an ethanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(quinolin-8-yloxy)-N-(2-(quinolin-8-yloxy)ethyl)ethanamine typically involves the reaction of quinoline derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydride to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-2-(quinolin-8-yloxy)-N-(2-(quinolin-8-yloxy)ethyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moieties, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups
Wissenschaftliche Forschungsanwendungen
N-Methyl-2-(quinolin-8-yloxy)-N-(2-(quinolin-8-yloxy)ethyl)ethanamine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may have potential as a fluorescent probe or as a ligand in biochemical assays.
Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which N-Methyl-2-(quinolin-8-yloxy)-N-(2-(quinolin-8-yloxy)ethyl)ethanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Methyl-2-(quinolin-8-yloxy)-N-(2-(quinolin-8-yloxy)ethyl)ethanamine include other quinoline derivatives and compounds with similar structural features, such as:
- 8-Hydroxyquinoline
- 2-Methylquinoline
- Quinoline-2-carboxylic acid
Uniqueness
What sets N-Methyl-2-(quinolin-8-yloxy)-N-(2-(quinolin-8-yloxy)ethyl)ethanamine apart from these similar compounds is its unique structure, which combines two quinoline moieties with an ethanamine backbone. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
63373-73-9 |
|---|---|
Molekularformel |
C23H23N3O2 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
N-methyl-2-quinolin-8-yloxy-N-(2-quinolin-8-yloxyethyl)ethanamine |
InChI |
InChI=1S/C23H23N3O2/c1-26(14-16-27-20-10-2-6-18-8-4-12-24-22(18)20)15-17-28-21-11-3-7-19-9-5-13-25-23(19)21/h2-13H,14-17H2,1H3 |
InChI-Schlüssel |
YXPOSTZUMVQNNU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCOC1=CC=CC2=C1N=CC=C2)CCOC3=CC=CC4=C3N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


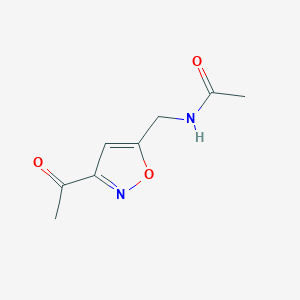

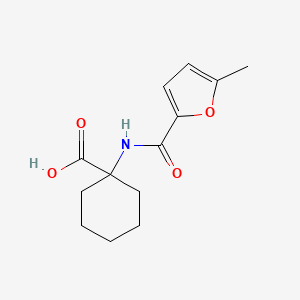
![Cis-8,9b-dimethyl-1,4,4a,9b-tetrahydrodibenzo[b,d]furan](/img/structure/B15210065.png)
![[2-(3,5-Dichlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazol-5-yl]methanol](/img/structure/B15210067.png)

![3-(Trifluoromethyl)-3,3a,4,5,6,7,8,9-octahydrocycloocta[c][1,2]oxazol-3-ol](/img/structure/B15210077.png)
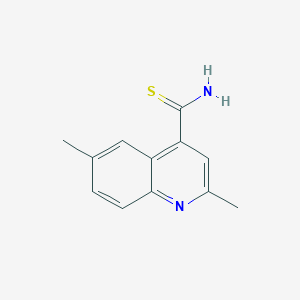
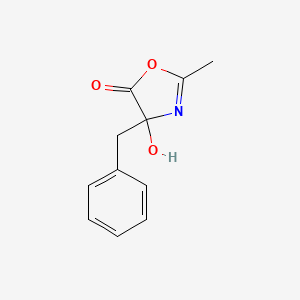
![3,5,7-Trimethylbenzo[d]isoxazole](/img/structure/B15210096.png)
![Ethyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15210113.png)
